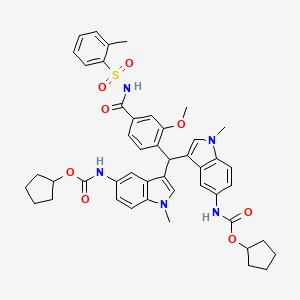

Zafirlukast Impurity D

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety, quality, and efficacy of drug products. globalpharmatek.compharmainfo.in Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in APIs. pharmaffiliates.comaquigenbio.com This process involves the identification, quantification, and characterization of any unwanted chemical substances that may be present in the final API. pharmainfo.in These impurities can originate from various sources, including raw materials, synthetic pathways, degradation of the API, or storage conditions. pharmaffiliates.comaquigenbio.com A thorough understanding of an API's impurity profile is essential for optimizing manufacturing processes, establishing appropriate specifications, and ensuring patient safety. aquigenbio.comresearchgate.net

Overview of Zafirlukast (B1683622) as a Pharmaceutical Agent

Zafirlukast is a synthetic, selective, and competitive leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma. drugbank.comnih.gov It functions by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the CysLT1 receptor, thereby reducing airway constriction, mucus production, and inflammation associated with asthma. drugbank.comnewdrugapprovals.org Zafirlukast was the first LTRA to be approved in the United States. wikipedia.org The chemical structure of Zafirlukast features a complex indole-based framework. nih.gov

Definition and Classification of Pharmaceutical Impurities in Zafirlukast

Pharmaceutical impurities are broadly categorized into organic impurities, inorganic impurities, and residual solvents. conicet.gov.ar Organic impurities in Zafirlukast can arise during the manufacturing process or from the degradation of the drug substance. conicet.gov.ar These can include starting materials, by-products, intermediates, and degradation products. conicet.gov.ar Given the complexity of the Zafirlukast synthesis, several process-related impurities have been identified. researchgate.netresearchgate.net These impurities are often structurally similar to the Zafirlukast molecule itself. researchgate.net

Historical Context and Prior Research on Zafirlukast Impurities

Since the approval of Zafirlukast, significant research has been dedicated to identifying and characterizing its impurities. newdrugapprovals.orgwikipedia.org Early research focused on developing analytical methods, primarily high-performance liquid chromatography (HPLC), to separate and quantify these impurities. researchgate.netresearchgate.net Studies have detailed the detection of multiple unknown impurities during the process development of Zafirlukast, often at levels below 0.15%. researchgate.netresearchgate.net Subsequent research has involved the isolation of these impurities using techniques like preparative HPLC, followed by structural elucidation using spectroscopic methods such as mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. conicet.gov.arresearchgate.net Several process-related impurities of Zafirlukast have been successfully synthesized for use as reference standards in analytical testing. researchgate.netresearchgate.net

Identification and Nomenclature of Zafirlukast Impurity D

This compound is a known process-related impurity of Zafirlukast. researchgate.netusbio.net Its chemical identity has been established through comprehensive characterization.

| Identifier | Information |

| Chemical Name | cyclopentyl N-[3-[[2-methoxy-4-[(3-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate clearsynth.com |

| CAS Number | 1159195-69-3 clearsynth.com |

| Synonyms | Zafirlukast Related Compound D clearsynth.com |

This compound is structurally similar to Zafirlukast and is considered a critical process-related impurity that requires monitoring during the manufacturing of the API. researchgate.netresearchgate.net An isotope-labeled analog, this compound-d7, is also available for use in analytical studies. usbio.net

Structure

2D Structure

Properties

Molecular Formula |

C46H49N5O8S |

|---|---|

Molecular Weight |

832.0 g/mol |

IUPAC Name |

cyclopentyl N-[3-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]-[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |

InChI |

InChI=1S/C46H49N5O8S/c1-28-11-5-10-16-42(28)60(55,56)49-44(52)29-17-20-34(41(23-29)57-4)43(37-26-50(2)39-21-18-30(24-35(37)39)47-45(53)58-32-12-6-7-13-32)38-27-51(3)40-22-19-31(25-36(38)40)48-46(54)59-33-14-8-9-15-33/h5,10-11,16-27,32-33,43H,6-9,12-15H2,1-4H3,(H,47,53)(H,48,54)(H,49,52) |

InChI Key |

WUSUKXOVNZZOIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)C(C3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)C6=CN(C7=C6C=C(C=C7)NC(=O)OC8CCCC8)C)OC |

Origin of Product |

United States |

Structural Elucidation and Chemical Characteristics of Zafirlukast Impurity D

Confirmation of Chemical Structure for Zafirlukast (B1683622) Impurity D

Zafirlukast Impurity D is a process-related impurity that arises during the synthesis of Zafirlukast. researchgate.net It is a regioisomer of the active pharmaceutical ingredient, meaning it has the same molecular formula but a different arrangement of atoms. researchgate.net The impurity's formation is attributed to the presence of m-toluenesulfonamide as a contaminant in the o-toluenesulfonamide (B73098) starting material used in the final coupling step of the Zafirlukast synthesis. researchgate.net

The definitive chemical structure of this compound has been established and characterized as cyclopentyl N-[3-[[2-methoxy-4-[(3-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate . researchgate.netclearsynth.com Its identity as a regioisomer is confirmed by extensive spectroscopic analysis, which shows a molecular weight identical to that of Zafirlukast. researchgate.netnih.gov The impurity was isolated from crude samples of Zafirlukast using preparative High-Performance Liquid Chromatography (HPLC) and subsequently synthesized for full characterization. researchgate.netnih.gov

Spectroscopic and Spectrometric Analysis for Structure Proof

A suite of advanced spectroscopic and spectrometric techniques has been employed to unambiguously elucidate the structure of this compound. researchgate.netamazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. researchgate.net Analysis of ¹H, ¹³C, and 2D NMR spectra allows for the precise assignment of all atoms and confirms the substitution pattern that differentiates it from Zafirlukast. researchgate.netamazonaws.com

The ¹H NMR spectrum distinctly shows the presence of the m-tolyl group, which is the key structural difference from Zafirlukast's o-tolyl group. researchgate.net Comparative analysis of the chemical shifts in both Zafirlukast and Impurity D provides clear evidence of the isomerism. researchgate.net Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net

¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 11.40 | br s | -SO₂NH- |

| 9.40 | s | -NHCOO- |

| 7.10-7.70 | m | Aromatic Protons |

| 5.10 | m | -OCH (cyclopentyl) |

| 4.00 | s | Ar-CH₂-Indole |

| 3.85 | s | -OCH₃ |

| 3.75 | s | N-CH₃ |

| 2.30 | s | Ar-CH₃ |

| 1.50-1.90 | m | -CH₂ (cyclopentyl) |

Source: Based on data from Goverdhan et al., 2009 researchgate.net

The ¹³C NMR spectrum further corroborates the structure, with specific chemical shifts corresponding to the carbons of the m-tolyl group and the surrounding molecular scaffold. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) are utilized to confirm the assignments of protonated and non-protonated carbons. amazonaws.comnih.gov

¹³C NMR Spectral Data for this compound

| Position | Chemical Shift (δ ppm) | DEPT |

|---|---|---|

| C=O (carbamate) | 153.3 | C |

| C=O (amide) | 166.5 | C |

| Aromatic/Indole (B1671886) C | 100.0-157.0 | C, CH |

| O-CH (cyclopentyl) | 76.8 | CH |

| Ar-OCH₃ | 56.0 | CH₃ |

| N-CH₃ (indole) | 32.8 | CH₃ |

| Ar-CH₂-Indole | 29.8 | CH₂ |

| Ar-CH₃ | 20.9 | CH₃ |

| Cyclopentyl CH₂ | 32.5, 23.5 | CH₂ |

Source: Based on data from Goverdhan et al., 2009 researchgate.net

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry confirms the molecular weight of this compound. researchgate.net Using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode, the impurity exhibits a molecular ion peak [M+H]⁺ at m/z 576. researchgate.net This indicates a molecular weight of 575, which is identical to that of Zafirlukast, confirming its isomeric nature. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is used to confirm the elemental composition and molecular formula. researchgate.netamazonaws.com

Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Interpretation |

|---|---|---|---|

| ESI-MS | Positive | 576 | [M+H]⁺ |

Source: Based on data from Goverdhan et al., 2009 researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. researchgate.net The IR spectrum, typically obtained using a potassium bromide (KBr) pellet, shows characteristic absorption bands for the N-H, C=O, and SO₂ functional groups, which are consistent with the proposed structure. researchgate.netamazonaws.com

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3358 | N-H Stretching (Amide, Carbamate) |

| 1710 | C=O Stretching (Carbamate Carbonyl) |

| 1651 | C=O Stretching (Amide Carbonyl) |

| 1345, 1160 | Asymmetric & Symmetric SO₂ Stretching (Sulfonamide) |

Source: Based on data from Goverdhan et al., 2009 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is very similar to that of Zafirlukast, which is expected for regioisomers where the core chromophore system remains unchanged. researchgate.net In a solution of acetonitrile (B52724) and water, Zafirlukast exhibits a well-defined absorption peak at a maximum wavelength (λmax) of approximately 242 nm, and the spectrum for Impurity D is comparable. dergipark.org.tr

Elemental Analysis and Formula Determination

The molecular formula for this compound has been determined and confirmed through a combination of high-resolution mass spectrometry and NMR spectroscopy. researchgate.netresearchgate.net The comprehensive analysis of this data confirms the molecular formula as C₃₁H₃₃N₃O₆S. researchgate.net This formula corresponds to a molecular weight of 575.68 g/mol , which is consistent with the mass spectrometry results. pharmaffiliates.com

Formation Pathways and Degradation Mechanisms Leading to Zafirlukast Impurity D

Process-Related Formation Mechanisms of Zafirlukast (B1683622) Impurity D

The presence of Zafirlukast Impurity D is a direct consequence of the synthetic route employed to produce zafirlukast. It is not a random by-product but arises from a specific, identifiable source within the process chain.

This compound is formed concurrently with zafirlukast during the manufacturing process. researchgate.net Its genesis is attributed to the presence of an unwanted compound in one of the key intermediates. This compound, having similar functional groups to the correct intermediate, undergoes the same sequence of chemical reactions intended to produce zafirlukast. researchgate.net Consequently, this parallel reaction track yields this compound as a by-product alongside the desired zafirlukast molecule. researchgate.net

The formation of Impurity D is facilitated by the standard reagents and catalysts used in the synthesis of zafirlukast itself. An independent synthesis of Impurity D, carried out to confirm its structure, utilizes the same reaction conditions and chemical inputs. researchgate.net This confirms that the reagents are not selectively reacting to form the impurity but are acting on an impure starting material.

Key reagents involved in the synthetic steps that lead to the formation of both Zafirlukast and Impurity D are detailed in the table below. researchgate.net

| Reagent/Catalyst | Chemical Name | Role in Synthesis |

| NBS | N-Bromosuccinimide | Brominating agent for benzylic bromination. |

| AIBN | 2,2′-Azobisisobutyronitrile | Radical initiator for the bromination reaction. |

| Cu₂O | Cuprous Oxide | Catalyst for Friedel-Crafts alkylation. |

| Raney Ni | Raney Nickel | Catalyst for the reduction of a nitro group to an amine. |

| Cyclopentyl chloroformate | - | Reagent for the formation of the carbamate (B1207046) group. |

| NMM | N-Methylmorpholine | Base used in the carbamate formation step. |

| LiOH·H₂O | Lithium hydroxide (B78521) monohydrate | Used for the hydrolysis of a methyl ester to a carboxylic acid. |

| DCC | Dicyclohexylcarbodiimide (B1669883) | Coupling agent for amide bond formation. |

| DMAP | 4-Dimethylaminopyridine | Catalyst for the DCC coupling reaction. |

This table is generated based on data from a study detailing the independent synthesis of this compound. researchgate.net

The following table summarizes the solvents and conditions used in the relevant synthetic steps. researchgate.net

| Reaction Step | Solvent(s) | Temperature Condition |

| Benzylic Bromination | Chloroform (CHCl₃) | Refluxing conditions |

| Friedel-Crafts Alkylation | 1,4-Dioxane | Not specified |

| Nitro Group Reduction | Ethyl Acetate (EtOAc) | Not specified |

| Carbamate Formation | Toluene | Not specified |

| Ester Hydrolysis | Aqueous Methanol | Not specified |

| Amide Coupling | Dichloromethane | Not specified |

This table is based on the reaction conditions described for the synthesis of this compound. researchgate.net

The root cause for the formation of this compound has been identified as the contamination of a key synthetic intermediate, referred to as compound 5 , with a structurally similar compound, 17 . researchgate.net Compound 17 contains the same essential functional groups as compound 5 . researchgate.net Because of this structural similarity, compound 17 participates in the subsequent reaction steps intended for compound 5 . This parallel reaction pathway ultimately leads to the formation of Impurity D. researchgate.netresearchgate.net Therefore, controlling the purity of this specific intermediate is the most critical factor in preventing the formation of this compound in the final drug substance. researchgate.net

Degradation Pathways of Zafirlukast Yielding Impurity D

Forced degradation studies, which involve subjecting a drug substance to harsh conditions like acid and base hydrolysis, are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. dphen1.comresearchgate.net

Based on available scientific literature, this compound is not reported to be a degradation product formed from the hydrolytic degradation of zafirlukast. oup.com Studies investigating the stability of zafirlukast under various stress conditions, including acid and base hydrolysis, have been conducted. oup.com These studies show that while zafirlukast can degrade under certain conditions (e.g., acid hydrolysis and oxidation), the resulting degradants are structurally different from Impurity D. oup.com For instance, degradation under acidic conditions was observed to be very mild, and no degradation was observed under basic (alkali) hydrolysis. oup.com The formation of other impurities, such as Impurity H, has been linked to hydrolysis, but this occurs at a different part of the zafirlukast molecule. researchgate.net

Oxidative Degradation Pathways

Forced degradation studies are crucial for establishing the stability-indicating properties of analytical methods for pharmaceuticals. oup.com In the case of Zafirlukast, the substance has been subjected to oxidative stress conditions to evaluate its degradation profile. oup.comresearchgate.net Research indicates that under oxidative stress, Zafirlukast does degrade, leading to the formation of a major, but distinct, unknown impurity. oup.com The molecular mass of this particular degradant suggests it is likely an N-oxide impurity. oup.com However, studies and literature specifically identifying this compound describe it as a process-related impurity, not a product of oxidative degradation. researchgate.netresearchgate.net

Photolytic Degradation Processes

The stability of Zafirlukast has been tested under photolytic conditions as part of comprehensive forced degradation studies. oup.comresearchgate.net These studies are designed to determine if exposure to light leads to the degradation of the active pharmaceutical ingredient. The results from this research have shown that significant degradation was not observed when Zafirlukast was subjected to photolytic stress. oup.com Therefore, photolytic degradation is not considered a formation pathway for this compound.

Thermal Degradation Processes

As with other stress testing, Zafirlukast has been evaluated under thermal stress conditions to assess its stability. oup.comresearchgate.net The purpose of this testing is to identify potential degradation products that may form at elevated temperatures. The findings from these stability studies demonstrated that Zafirlukast is stable under thermal stress, with no significant degradation being observed. oup.com Consequently, thermal degradation is not a source of this compound.

Kinetics and Factors Influencing Degradation Rates

The rate of chemical reactions in pharmaceuticals, including degradation, is influenced by several key factors. These include temperature, humidity, pH, and light exposure. pharmacy180.comlibretexts.org Generally, an increase in temperature accelerates the rate of most drug degradation reactions. pharmacy180.comlibretexts.org The effect of temperature on the reaction rate constant is described by the Arrhenius equation. pharmacy180.com Similarly, the presence of water or humidity can act as a reactant or a solvent, often increasing the rate of hydrolytic degradation. pharmacy180.com

While these principles govern drug stability, specific studies on Zafirlukast have shown the compound to be relatively stable under thermal and photolytic stress conditions. oup.com The primary impurity formed under forced degradation was an N-oxide resulting from oxidation, not Impurity D. oup.com Since Impurity D is identified as a process-related impurity arising during synthesis rather than a degradation product, the kinetics of its formation are tied to the specific reaction conditions of the synthesis, not the degradation of the final Zafirlukast drug substance. researchgate.netresearchgate.net

Isolation and Synthesis of this compound for Characterization and Reference

This compound is identified in the literature as a process-related impurity, meaning it is formed during the manufacturing process of Zafirlukast itself. researchgate.netresearchgate.net Its origin has been traced to the contamination of a key intermediate, compound 5, with a similar compound, 17. researchgate.netresearchgate.net Because compound 17 possesses the same functional groups as the intended intermediate, it participates in the subsequent reaction steps, leading to the formation of Impurity D alongside the active Zafirlukast molecule. researchgate.net

For the purposes of analytical method development, validation, and quality control, it is essential to have pure reference standards of any potential impurities. To this end, this compound has been independently synthesized for use in characterization and as a reference marker. researchgate.net The synthesis was achieved independently from a dibromo compound (compound 16) using the same reaction conditions as the final steps in the Zafirlukast synthesis. researchgate.net The isolation of this impurity from production batches and its independent synthesis allow for its definitive characterization using spectral data from techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). researchgate.net

Below is a data table with key information for this compound.

| Identifier | Information |

| Chemical Name | N,N'-[[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methylene]bis(1-methyl-1H-indole-3,5-diyl)]biscarbamic acid C,C'-dicyclopentyl ester allmpus.com |

| Molecular Formula | C46H49N5O8S allmpus.com |

| Molecular Weight | 831.97 allmpus.com |

| CAS Number | 1160235-24-4 allmpus.com |

| Type | Process-Related Impurity researchgate.netresearchgate.net |

Analytical Method Development and Validation for Zafirlukast Impurity D

The quantification and control of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. Zafirlukast (B1683622) Impurity D, a process-related impurity identified as the m-tolyl positional isomer of Zafirlukast, requires robust analytical methods for its detection and quantification. researchgate.netclearsynth.com Method development focuses on achieving adequate separation from the API and other related substances.

High-Performance Liquid Chromatography (HPLC) Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Zafirlukast and its impurities. researchgate.net The development of a stability-indicating HPLC method is crucial for separating and quantifying Impurity D, especially from its closely related isomers. nih.govoup.com

Reversed-Phase Liquid Chromatography (RP-LC) is the most common mode used for the analysis of Zafirlukast and its impurities. ajptr.com A significant challenge in method development is the separation of critical impurity pairs, such as the meta (Impurity D) and para positional isomers of Zafirlukast. nih.govoup.com The resolution of these isomers is highly sensitive to the pH of the mobile phase. nih.govoup.comoup.com

Optimization studies have shown that adjusting the mobile phase pH is a critical parameter. For instance, optimum resolution between Zafirlukast and its potential impurities, including the isomeric impurities, was achieved at a pH of 4.4. oup.com At this pH, sharper peaks and desired resolution (Rs > 1.5) were observed. oup.comoup.com The development of such methods is validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for regular quality control analysis. nih.govoup.com

The selection of mobile phase composition is vital for achieving the desired selectivity and resolution. For the separation of Zafirlukast and its impurities, a combination of an aqueous buffer and an organic solvent is typically used. A volatile buffer like ammonium (B1175870) formate (B1220265) is often preferred, as it is compatible with mass spectrometry (LC-MS) for impurity identification. oup.comresearchgate.net Acetonitrile (B52724) is commonly employed as the organic modifier (Mobile Phase B). oup.comoup.com

Gradient elution is the standard approach, as it allows for the separation of compounds with a wide range of polarities within a reasonable timeframe. researchgate.netresearchgate.net The gradient program is optimized to ensure that all impurities, including the early-eluting and late-eluting ones, are well-resolved from the main Zafirlukast peak and from each other. hakon-art.com

Table 1: Example HPLC Gradient Elution Program

| Time (minutes) | % Mobile Phase B (Acetonitrile) |

|---|---|

| 0 | 30 |

| 8 | 75 |

| 10 | 75 |

| 11 | 30 |

This table is illustrative of a gradient program used for separating Zafirlukast and its impurities. oup.com

The choice of stationary phase is a cornerstone of method development, as it largely dictates the selectivity of the separation. chromatographyonline.com For Zafirlukast impurity profiling, C8 and C18 columns are the most frequently utilized stationary phases. oup.comajptr.com

A Zorbax SB C8 column, for example, has been shown to provide good selectivity and superior peak shapes for Zafirlukast and its impurities. oup.comoup.com Other methods have successfully employed Hypersil Gold C18 and Symmetry Shield RP18 columns. ajptr.comresearchgate.net The selection is based on empirical testing to find the phase that provides the best resolution for the critical pairs, such as Impurity D and other isomers. chromatographyonline.com Columns with smaller particle sizes (e.g., <2 µm) are increasingly used to enhance efficiency and throughput. oup.comresearchgate.net

Table 2: Stationary Phases Used in Zafirlukast Impurity Analysis

| Stationary Phase | Dimensions | Particle Size | Reference |

|---|---|---|---|

| Zorbax SB C8 | 50 mm x 2.1 mm | 1.8 µm | oup.comoup.com |

| Hypersil Gold C18 | 100 mm x 2.1 mm | 1.9 µm | ajptr.com |

| ZORBAX–ODS | 150 mm x 4.6 mm | 5 µm | researchgate.net |

| Symmetry Shield RP18 | - | - | researchgate.net |

This table provides examples of columns used in the chromatographic separation of Zafirlukast impurities.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations compared to traditional HPLC. mdpi.comresearchgate.net This technology is particularly advantageous for high-throughput impurity profiling. oup.comwaters.com

For Zafirlukast, UPLC methods can significantly reduce analysis time while maintaining or even improving resolution. oup.com For instance, a method developed for Zafirlukast in plasma using an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) achieved a total run time of only 1.5 minutes. natmedlib.uzthieme-connect.com Such speed and efficiency make UPLC an excellent tool for quality control environments where rapid analysis of multiple samples is required. The principles of method development, including optimization of mobile phase and stationary phase, are similar to HPLC but are adapted to the high-pressure and low-dispersion characteristics of UPLC systems. mdpi.com

Gas Chromatography (GC) for Volatile Impurities (if applicable)

The method involves heating the sample in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system. resolvemass.ca This technique is mandatory as per Good Manufacturing Practices (GMP) and is validated according to ICH guidelines to ensure that residual solvent levels are within safe limits. phcog.com Although this technique does not directly quantify Impurity D, it is an indispensable part of the complete analytical characterization of the Zafirlukast drug substance.

Preparative Chromatography for Isolation of Impurity D

The isolation of individual impurities is a prerequisite for their structural characterization and for obtaining reference standards for analytical method development. For Zafirlukast and its related substances, including Impurity D, gradient reverse phase preparative high-performance liquid chromatography (HPLC) is a proven method for isolation. researchgate.netresearchgate.net

In the process development of Zafirlukast, several unknown impurities, typically present at levels between 0.05% and 0.15%, were detected in crude samples via reverse-phase HPLC. researchgate.netresearchgate.net To obtain these impurities in sufficient quantity and purity for characterization, they were isolated from impurity-enriched crude samples of Zafirlukast. researchgate.netnih.gov The process involves scaling up the analytical HPLC method to a preparative scale, allowing for the collection of individual fractions corresponding to each impurity. nih.gov After collection, the fractions containing the isolated Impurity D are typically combined and lyophilized to yield the compound as a solid with high purity, which can then be used for spectroscopic characterization and as a reference standard in quantitative analysis. researchgate.netnih.gov

Analytical Method Validation Parameters for Impurity D Determination

A validated stability-indicating analytical method is essential to accurately quantify impurities like Impurity D in Zafirlukast drug substance. The validation process ensures that the method is suitable for its intended purpose and is performed in accordance with International Conference on Harmonization (ICH) guidelines. hakon-art.comresearchgate.net

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. hakon-art.com Forced degradation, or stress testing, is a critical component of specificity studies, as it demonstrates the stability-indicating nature of the method. dphen1.com

Forced degradation studies for Zafirlukast involve subjecting the drug substance to a variety of harsh conditions to generate potential degradation products. oup.com These conditions typically include:

Acid Hydrolysis: Treatment with acids, such as 0.1 M HCl. hakon-art.comnih.gov

Base Hydrolysis: Treatment with bases, such as 0.1 M NaOH. hakon-art.comnih.gov

Oxidation: Exposure to oxidizing agents like hydrogen peroxide. oup.comnih.gov

Thermal Degradation: Heating the sample at elevated temperatures (e.g., 100°C). hakon-art.com

Photolytic Degradation: Exposing the drug to light. oup.com

In studies performed on Zafirlukast, significant degradation was observed under acid hydrolysis and oxidative stress conditions. oup.com The developed HPLC methods demonstrated the capability to separate the main Zafirlukast peak from Impurity D and all degradation products formed under these stress conditions. hakon-art.comoup.com The peak purity test results, often obtained from a photodiode array (PDA) detector, confirmed that the Zafirlukast peak was homogeneous and pure in all stressed samples, thereby proving the method's specificity and stability-indicating power. hakon-art.com

Table 1: Summary of Forced Degradation Conditions for Zafirlukast

Stress Condition Details Observation Reference Acid Hydrolysis Drug substance treated with 0.1 M HCl. Degradation observed. [2, 4] Base Hydrolysis Drug substance treated with 0.1 M NaOH. Degradation observed. researchgate.net Oxidative Stress Drug substance treated with hydrogen peroxide. Formation of a major degradation peak observed. nih.gov Water Hydrolysis Drug substance treated with water at 100°C for 48 hours. Moderate degradation observed. researchgate.net Thermal Stress Drug substance exposed to heat. No significant degradation observed. nih.gov Photolytic Stress Drug substance exposed to light. No significant degradation observed. nih.gov

Linearity demonstrates that the results obtained by an analytical method are directly proportional to the concentration of the analyte in the sample. For impurity quantification, linearity is typically established by preparing a series of solutions of the impurity at different concentrations. oup.com Studies have demonstrated the linearity of analytical methods for Zafirlukast impurities over a specified range. ajptr.com

The linearity for related substances, including Impurity D, is often evaluated from the Limit of Quantitation (LOQ) up to 150% of the target concentration (e.g., 0.15% impurity level). ajptr.com For instance, linearity was assessed for Zafirlukast impurities at concentration levels ranging from the LOQ to 1.125 µg/mL. hakon-art.com Another study prepared solutions at five different concentrations from 0.05% to 0.30% (w/w) of the analyte concentration to establish linearity for impurities. oup.com The data from peak area versus concentration are subjected to least-squares linear regression analysis, and a high correlation coefficient (r² > 0.999) confirms the linear relationship. researchgate.net

Table 2: Linearity Parameters for Zafirlukast Impurity Analysis

Parameter Finding Reference Concentration Range From Limit of Quantitation (LOQ) up to 150% of the specification limit (e.g., 1.125 µg/mL). [2, 3] Alternative Range 0.05% to 0.30% (w/w) of the main analyte concentration. nih.gov Correlation Coefficient (r²) Typically > 0.999, indicating excellent linearity. ajptr.com

Accuracy reflects the closeness of the test results to the true value, while precision measures the degree of scatter of a series of measurements. thieme-connect.com Both are crucial for validating a method for impurity quantification and are assessed at multiple concentration levels.

Accuracy is typically determined through recovery studies by spiking the drug substance with known amounts of the impurity at different concentrations (e.g., 50%, 100%, and 150% of the target level). ajptr.com For Zafirlukast impurities, accuracy has been evaluated in triplicate at concentration levels such as 0.375 µg/mL, 0.75 µg/mL, and 1.125 µg/mL. hakon-art.com The percentage recovery of the added impurity is then calculated to determine the accuracy of the method.

Precision is evaluated at two levels:

Intra-day Precision (Repeatability): Assesses the precision over a short time interval with the same analyst and equipment. thieme-connect.com

Inter-day Precision (Intermediate Precision): Assesses the precision over different days, and can also involve different analysts and equipment to determine ruggedness. hakon-art.comthieme-connect.com

In validation studies for Zafirlukast impurities, the relative standard deviation (%RSD) for the related substance method precision was found to be within 2%. hakon-art.com Similarly, the %RSD for intermediate precision was also within 2%, confirming the excellent precision of the method. hakon-art.com

Table 3: Accuracy and Precision Data for Zafirlukast Impurity Methods

Parameter Methodology Acceptance Criteria / Result Reference Accuracy (% Recovery) Spiking drug product with impurity at 3 concentration levels (e.g., 0.375, 0.750, 1.125 µg/mL). Recovery values are calculated to ensure they are within a specified range. researchgate.net Intra-day Precision (% RSD) Analysis of multiple samples on the same day under the same conditions. %RSD for related substance precision was within 2%. researchgate.net Inter-day Precision (% RSD) Analysis on different days, with different analysts or equipment. %RSD for intermediate precision was within 2%. researchgate.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajptr.com The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ajptr.com These limits are often established by analyzing a series of dilute solutions with known concentrations or by using the signal-to-noise ratio method, where the accepted ratios are typically 3:1 for LOD and 10:1 for LOQ. oup.com

For the analysis of Zafirlukast and its five potential impurities, the LOQ values were determined to be in the range of 0.03 to 0.06 µg/mL. hakon-art.com The precision at the LOQ level was also assessed and found to have an RSD below 10%, which is considered acceptable for impurity quantification at such low levels. hakon-art.com

Table 4: LOD and LOQ Values for Zafirlukast Impurities

Parameter Method Typical Value (for Impurities) Reference LOD Signal-to-Noise Ratio of ~3:1 or analysis of dilute solutions. 0.004 - 0.021 µg/mL researchgate.net LOQ Signal-to-Noise Ratio of ~10:1 or analysis of dilute solutions. 0.03 - 0.06 µg/mL researchgate.net Precision at LOQ Calculation of %RSD for multiple preparations at the LOQ concentration. < 10% RSD researchgate.net

Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in method parameters. dergipark.org.trThis provides an indication of its reliability during normal usage. ajptr.comFor HPLC methods, these variations can include:

Flow rate of the mobile phase (e.g., ± 0.2 units). hakon-art.com* pH of the mobile phase buffer (e.g., ± 0.2 pH units). hakon-art.com* Column temperature. hakon-art.com* Mobile phase composition. ajptr.comRuggedness (often considered part of intermediate precision) demonstrates the method's reproducibility under various conditions, such as different laboratories, analysts, and instruments on different days. ajptr.comdergipark.org.tr In the validation of methods for Zafirlukast impurities, robustness was confirmed by deliberately altering parameters like flow rate and mobile phase pH; the system suitability criteria were still met under these varied conditions. hakon-art.comRuggedness was demonstrated by having a second chemist on a different HPLC system analyze samples, with the results showing excellent agreement and confirming the method's reliability. ajptr.com

Table 5: Parameters for Robustness and Ruggedness Testing

Test Parameter Varied Purpose Reference Robustness Mobile Phase Flow Rate (e.g., 0.6 to 1.0 mL/min) To ensure minor fluctuations in pump delivery do not affect results. researchgate.net Mobile Phase pH (e.g., ± 0.2 units) To ensure small errors in buffer preparation are tolerated. researchgate.net Mobile Phase Composition To check the effect of small variations in solvent mixing. researchgate.net Ruggedness Different Analyst To ensure the method is not dependent on a specific operator. [3, 12] Different Instrument / Day To ensure reproducibility across different equipment and time. [3, 12]

Compound Names

Table 6: List of Mentioned Chemical Compounds

Reference Standards and Certified Reference Materials for Zafirlukast Impurity D

The accuracy and reliability of analytical methods for quantifying this compound are fundamentally dependent on the availability and quality of highly characterized reference standards. Both internally developed working standards and externally sourced Certified Reference Materials (CRMs) from pharmacopeias or commercial suppliers are essential for method development, validation, and routine quality control (QC) of Zafirlukast drug substances. synzeal.comusp.org

Reference standards for this compound serve as the benchmark against which analytical results are measured. Their use is critical for the identification of unknown impurities and for ensuring the accuracy of quantitative assessments. synzeal.comresearchgate.net The establishment of a reference standard begins with the unambiguous identification and structural elucidation of the impurity. Research indicates that process-related impurities of Zafirlukast, including Impurity D, have been successfully isolated from crude drug samples using techniques like preparative High-Performance Liquid Chromatography (HPLC). researchgate.net Following isolation, the molecular structure is confirmed through a comprehensive analysis using various spectroscopic methods. researchgate.netamazonaws.com

The characterization of this compound reference standards typically involves a suite of analytical techniques to confirm identity and purity. These methods include:

Mass Spectrometry (MS) : To confirm the molecular weight of the impurity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : To provide detailed information about the molecular structure. researchgate.netamazonaws.com

Infrared (IR) Spectroscopy : To identify functional groups present in the molecule. researchgate.netamazonaws.com

High-Performance Liquid Chromatography (HPLC) : To determine the purity of the standard and its retention time relative to the active pharmaceutical ingredient (API). researchgate.netoup.com

Once characterized, these materials can be used as reference standards. For regulatory submissions and to ensure global acceptance, Certified Reference Materials from pharmacopeial sources such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) are often required. usp.orgpharmacompass.com These primary standards are produced under stringent guidelines and are accompanied by a detailed Certificate of Analysis (COA) that validates their identity, purity, and traceability. weblivelink.comamazonaws.com

Several commercial suppliers also provide well-characterized this compound reference standards, which are indispensable for pharmaceutical research and development, including ANDA and DMF filings, method validation, and stability studies. synzeal.comweblivelink.com These standards are typically synthesized and purified to a high degree, with comprehensive documentation to meet regulatory compliance. synzeal.com

Below is a summary of typical analytical data used for the characterization of Zafirlukast impurities.

Table 1: Analytical Techniques for Characterization of Zafirlukast Impurities

| Analytical Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | To determine purity, separate from other impurities and the API, and establish relative retention time. | researchgate.netoup.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To determine molecular weight and confirm the structure of the impurity. | researchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide definitive structural elucidation of the molecule. | researchgate.netamazonaws.com |

| Infrared (IR) Spectroscopy | To confirm the presence of specific functional groups within the impurity's structure. | researchgate.netamazonaws.com |

The availability of these standards is crucial for developing stability-indicating analytical methods. For instance, a reverse-phase liquid chromatographic (RP-LC) method was developed to separate Zafirlukast from its critical meta and para isomers and other degradation products, a process that relies on spiking the sample with known impurity standards to confirm the method's specificity and resolution. oup.com

Table 2: Commercially Available Zafirlukast Impurity Reference Standards

| Supplier | Product Name | Catalog Number | Notes | Reference |

| LGC Standards | This compound | TRC-Z125020-50MG | Provided as a certified reference material. | lgcstandards.com |

| SynZeal | Zafirlukast Impurities | SZ-Z009 Series | Offers a range of impurities with detailed COA and analytical data. | synzeal.com |

| Pharmaffiliates | Zafirlukast Impurities | PA 26 Series | Provides pharmacopeial and non-pharmacopeial impurity standards. | pharmaffiliates.com |

Control Strategies and Minimization of Zafirlukast Impurity D

Optimization of Zafirlukast (B1683622) Synthesis Process to Reduce Impurity D Formation

Preventing the formation of Impurity D during synthesis is the most effective control strategy. This involves a multi-faceted approach that begins with the quality of raw materials and extends to the precise control of the chemical reactions.

The formation of Zafirlukast Impurity D is directly linked to the presence of a specific contaminant in a key starting material. researchgate.netresearchgate.net Research has identified that Impurity D is a process-related impurity that arises from the contamination of the intermediate compound 5 with a structurally similar compound, 17 . researchgate.netresearchgate.net Compound 17 contains the same reactive functional groups as compound 5 , which allows it to proceed through the subsequent synthesis steps alongside the main intermediate, ultimately forming Impurity D in the final product. researchgate.net

Therefore, the primary and most crucial control strategy is the rigorous quality control of this raw material. By implementing stringent specifications and analytical testing for incoming batches of compound 5 , manufacturers can ensure that the level of contaminant 17 is below a defined threshold, thereby preventing the formation of Impurity D.

| Key Raw Material | Critical Contaminant | Consequence of Contamination |

|---|---|---|

| Compound 5 | Compound 17 | Compound 17 mimics the reactivity of Compound 5 in the synthesis pathway, leading directly to the formation of this compound. researchgate.netresearchgate.net |

While control of raw materials is the principal strategy, the refinement of reaction conditions serves as a secondary measure to enhance reaction specificity and minimize side-product formation. The synthesis of zafirlukast involves several key transformations, including coupling reactions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N-dimethylaminopyridine (DMAP), and hydrolysis steps using lithium hydroxide (B78521) (LiOH). researchgate.net Optimizing parameters such as temperature, reaction time, solvent system, and the stoichiometry of reagents can improve the yield of the desired product and reduce the potential for the contaminant (compound 17 ) to react, should it be present in trace amounts. Precise control over these parameters ensures that the reaction kinetics favors the formation of zafirlukast over Impurity D and other potential byproducts.

To circumvent the formation pathway of Impurity D, alternative synthetic routes for zafirlukast have been developed that avoid the specific intermediates prone to the critical contamination. One such novel approach involves the synthesis of zafirlukast starting from commercially available 2-bromo-N,N-dimethyl-4-nitroaniline. nih.govacs.org This route utilizes different key transformations, including an intramolecular oxidative coupling via sp3 C–H bond activation, to construct the core indole (B1671886) structure. nih.govacs.org By employing a completely different set of starting materials and intermediates, this pathway inherently avoids the use of compound 5 and its associated contaminant 17 , thus eliminating the primary source of Impurity D formation. This strategy represents a fundamental redesign of the synthesis to engineer out the potential for this specific impurity. nih.govacs.org

Purification and Downstream Processing Techniques

Following the synthesis, downstream processing techniques are essential for removing any residual impurities, including Impurity D, to meet the stringent purity requirements for the final API.

Crystallization is a powerful and widely used technique in the pharmaceutical industry for the purification of APIs. nih.gov The process is highly selective, as the crystal lattice of the desired compound (zafirlukast) tends to exclude molecules of impurities. nih.gov The effectiveness of crystallization for removing Impurity D depends on the optimization of several key parameters. The selection of an appropriate solvent or solvent system is critical, as it dictates the solubility of both zafirlukast and the impurity at different temperatures. Optimizing the cooling profile, agitation rate, and seeding strategy can maximize the yield of pure zafirlukast while ensuring that Impurity D remains in the mother liquor. nih.gov Multiple recrystallization steps can be employed if necessary to achieve the desired level of purity.

| Parameter | Objective for Impurity D Removal |

|---|---|

| Solvent Selection | Choose a solvent system where zafirlukast has high solubility at elevated temperatures and low solubility at room temperature, while Impurity D remains relatively soluble at lower temperatures. |

| Cooling Rate | A controlled, often slow, cooling rate promotes the growth of well-ordered crystals, which are more effective at excluding impurity molecules from the crystal lattice. nih.gov |

| Seeding | Introducing seed crystals of pure zafirlukast can control the crystallization process, leading to a more uniform particle size and enhanced purity. |

| Agitation | Proper mixing ensures temperature homogeneity and keeps crystals suspended, which can improve the purity of the final product. |

For impurities that are difficult to remove by crystallization, particularly those with very similar physicochemical properties to the API, chromatographic techniques are employed. Studies on zafirlukast impurities have demonstrated that gradient reverse phase preparative High-Performance Liquid Chromatography (HPLC) is an effective method for isolating various process-related impurities from crude samples of zafirlukast. researchgate.net This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By scaling this process from the laboratory to manufacturing, large quantities of zafirlukast can be purified to exceptionally high levels, effectively removing trace amounts of Impurity D and other byproducts. This method offers high resolution and is a robust tool for ensuring the final API meets all regulatory purity standards.

Stability-Indicating Methodologies for Impurity D Monitoring

The effective monitoring and control of this compound rely on robust, stability-indicating analytical methods. A method is deemed "stability-indicating" if it can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other potential substances. researchgate.net For Zafirlukast, several high-performance liquid chromatography (HPLC) and reverse-phase liquid chromatography (RP-LC) methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines to fulfill this requirement. researchgate.netoup.com

The primary goal of these methodologies is to achieve adequate separation of Zafirlukast from its potential impurities, including Impurity D and various degradants that can form under stress conditions. oup.com Forced degradation studies are integral to demonstrating the specificity of these analytical methods. researchgate.net In these studies, Zafirlukast is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally produce degradation products. researchgate.netoup.com A validated stability-indicating method must be able to resolve the main Zafirlukast peak from all impurities and degradant peaks generated during these stress tests. researchgate.net

Several studies have detailed specific chromatographic conditions for the successful separation of Zafirlukast and its related substances. These methods typically employ reverse-phase columns with mobile phases consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724). researchgate.netresearchgate.netoup.com The pH of the buffer is often a critical parameter that must be carefully controlled to achieve the necessary resolution between closely eluting impurity peaks. researchgate.netoup.com UV detection is commonly used for quantification. nih.gov

The following table summarizes parameters from various published stability-indicating HPLC methods developed for the analysis of Zafirlukast and its impurities.

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Zorbax SB C8 | Symmetry Shield RP18 | ZORBAX–ODS (5 μm, 150 × 4.6 mm) |

| Mobile Phase A | 20 mM Ammonium (B1175870) formate (B1220265) (pH 4.4) | 0.01 M Potassium dihydrogen phosphate (B84403) (pH 3.5) | 0.05 M Phosphate buffer (pH 5.0) |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Elution Mode | Gradient | Isocratic | Isocratic (50:50 v/v) |

| Flow Rate | Not Specified | Not Specified | 1.0 mL/min |

| Detection Wavelength | 240 nm | 225 nm | 240 nm |

| Internal Standard | Not Specified | Indole | Not Specified |

Regulatory Science and Quality Assurance Aspects of Zafirlukast Impurity D

Adherence to International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The control and management of Zafirlukast (B1683622) Impurity D must adhere to several key ICH guidelines that address impurities in new drug substances and products.

ICH Q3A provides guidance for the control of impurities in new drug substances. fda.govich.org As Zafirlukast Impurity D is a process-related impurity, its control is primarily governed by the principles outlined in this guideline. researchgate.netresearchgate.netresearchgate.net The guideline establishes thresholds for the reporting, identification, and qualification of impurities.

Reporting Threshold: A level above which an impurity must be reported in the registration application.

Identification Threshold: A level above which the regulatory authority requires the impurity's structure to be identified.

Qualification Threshold: A level above which the biological safety of the impurity must be established.

For Zafirlukast, the specific thresholds are determined by the maximum daily dose of the drug. Any impurity exceeding the identification threshold must be structurally characterized, and if it exceeds the qualification threshold, its safety must be assessed through appropriate toxicological studies or justified based on scientific literature or metabolic data. fda.govtga.gov.au The presence of this compound in the drug substance must be monitored and controlled to remain below these established qualification limits.

While this compound is primarily a process-related impurity from the drug substance synthesis, ICH Q3B, which addresses impurities in new drug products, is also a relevant consideration. ich.orgeuropa.eueuropa.eufda.gov This guideline focuses on degradation products that may form during the manufacturing or storage of the finished drug product. ich.orgeuropa.eu

Although not typically a degradant, if manufacturing processes or storage conditions of the final Zafirlukast drug product could potentially lead to the formation of new impurities or an increase in the level of existing ones like Impurity D, the principles of ICH Q3B would apply. ich.org The thresholds for reporting, identification, and qualification of degradation products in the drug product are defined in this guideline and are crucial for ensuring the product's quality and safety throughout its shelf life. europa.eu

ICH Q1A outlines the principles of stability testing for new drug substances and products. scribd.compurple-diamond.comich.orgeuropa.eu The purpose of these studies is to provide evidence of how the quality of a drug varies over time under the influence of environmental factors like temperature, humidity, and light. ich.org

Stability programs are essential for identifying potential degradation products that could arise during storage. Forced degradation studies, a component of stability testing, are performed under stressed conditions (e.g., acid/base hydrolysis, oxidation, heat) to identify likely degradation products and demonstrate the stability-indicating power of the analytical methods used. oup.com While this compound is a process impurity, stability studies ensure that it does not increase over time and that no new, significant degradants are formed in the final product under the recommended storage conditions. researchgate.netresearchgate.net

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. ich.orgeuropa.eu An assessment for genotoxic potential is required for all impurities, including this compound, especially if there are structural alerts that suggest a risk of mutagenicity. ich.orgasianjpr.com

The assessment typically involves:

In silico analysis: Using quantitative structure-activity relationship (QSAR) models to predict the mutagenic potential based on the chemical structure of the impurity.

Ames test: If a structural alert is identified, a bacterial reverse mutation assay (Ames test) is conducted to determine the mutagenic potential. nihs.go.jp

If an impurity is found to be mutagenic, it must be controlled at or below a compound-specific acceptable intake or a default Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment. fda.gov If this compound were to have structural alerts for genotoxicity, it would need to undergo this assessment to ensure patient safety. An impurity that tests negative in a properly conducted Ames assay is considered non-mutagenic and can be controlled according to ICH Q3A/B guidelines. nihs.go.jpfda.gov

Impurity Reporting, Identification, and Qualification Thresholds

The specific thresholds for controlling impurities like this compound are dictated by the ICH Q3A and Q3B guidelines and are directly linked to the maximum daily dose (MDD) of the active pharmaceutical ingredient.

Below is an interactive table summarizing the ICH thresholds for impurities in new drug substances.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) ich.org

For a new drug product, the thresholds for degradation products are outlined by ICH Q3B.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 10 mg | 0.1% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.1% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.1% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.1% | 0.15% | 0.15% |

TDI: Total Daily Intake. Data sourced from ICH Harmonised Tripartite Guideline Q3B(R2) europa.eu

Pharmaceutical Quality Systems (PQS) and Good Manufacturing Practices (GMP) for Impurity Control

A robust Pharmaceutical Quality System (PQS) and adherence to Good Manufacturing Practices (GMP) are fundamental to controlling impurities such as this compound. researchgate.net These systems ensure that pharmaceutical products are consistently produced and controlled to the quality standards appropriate for their intended use. niras.com

Key elements of PQS and GMP for impurity control include:

Process Understanding and Control: A thorough understanding of the manufacturing process for Zafirlukast is essential to identify the root cause of impurity formation. researchgate.net Critical process parameters (CPPs) that impact the formation of Impurity D must be identified, monitored, and controlled.

Raw Material Control: The quality of starting materials and reagents used in the synthesis must be controlled, as contaminants in these materials can lead to the formation of process-related impurities. niras.com

Purification Procedures: Effective purification steps must be developed and validated to ensure that Impurity D is consistently reduced to levels below the ICH qualification threshold in the final drug substance.

Validated Analytical Methods: Sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), must be developed and validated according to ICH Q2 guidelines to accurately quantify the levels of this compound. researchgate.netoup.com

Change Control: Any changes to the manufacturing process, raw materials, or equipment must be managed through a formal change control system to assess the potential impact on the impurity profile of Zafirlukast.

By implementing a comprehensive PQS and adhering to GMP, manufacturers can ensure that this compound is effectively controlled, leading to a final product that is safe, effective, and of high quality.

Impurity Control Strategies in Regulatory Filings (e.g., ANDA, DMF)

Regulatory filings for generic drugs, such as Abbreviated New Drug Applications (ANDAs), and Drug Master Files (DMFs) for the API, must contain a comprehensive strategy for the control of impurities. fda.govregulations.govjimdoweb.compharmtech.com This strategy is essential for demonstrating the consistency and quality of the manufacturing process. For this compound, a known process-related impurity, the control strategy outlined in these filings would be multifaceted. researchgate.net

A fundamental component of the control strategy is the identification and characterization of the impurity. This compound is chemically identified as N,N'-[[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methylene]bis(1-methyl-1H-indole-3,5-diyl)]biscarbamic acid C,C'-dicyclopentyl ester. allmpus.com Its molecular formula is C46H49N5O8S, and its CAS number is 1160235-24-4. allmpus.com The availability of reference standards for this compound is crucial for the development and validation of analytical methods capable of detecting and quantifying its presence in the Zafirlukast drug substance. synzeal.com

The control of this compound in regulatory submissions is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which pertains to impurities in new drug substances. These guidelines establish thresholds for reporting, identification, and qualification of impurities.

| Threshold | Maximum Daily Dose ≤ 2g/day | Rationale in Regulatory Filings |

| Reporting Threshold | ≥ 0.05% | Impurities at or above this level must be reported in the regulatory filing. |

| Identification Threshold | ≥ 0.10% | Impurities at or above this level must have their structures identified. |

| Qualification Threshold | ≥ 0.15% | Impurities at or above this level must be qualified, meaning data must be provided to establish their biological safety. |

In an ANDA or DMF for Zafirlukast, the manufacturer must demonstrate a thorough understanding of the manufacturing process and the potential for this compound formation. nih.gov This includes:

Process Understanding and Control: A detailed description of the synthetic route and the specific steps where this compound may be formed. The filing must demonstrate how the manufacturing process is controlled to minimize the formation of this impurity to a consistent and acceptable level.

Analytical Methods: Validated analytical procedures, typically high-performance liquid chromatography (HPLC), must be in place to detect and quantify this compound. researchgate.net The methods must be sensitive and specific enough to measure the impurity at or below the established acceptance criteria.

Batch Analysis Data: Data from multiple batches of the Zafirlukast API must be provided to demonstrate the consistency of the manufacturing process and the typical levels of this compound.

Acceptance Criteria: A specific acceptance criterion (limit) for this compound must be proposed and justified. This limit is based on batch data, stability studies, and toxicological assessments if the impurity level exceeds the qualification threshold.

Justification of Limits: The rationale for the proposed acceptance criteria must be provided. If the level of this compound is above the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, toxicological data or a scientific justification is required to demonstrate its safety at the proposed limit.

Pharmacopoeial Standards and Monographs Pertaining to Zafirlukast Impurities

Pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish official standards for drug substances and products. These standards include tests for identity, strength, quality, and purity, and often specify limits for known impurities.

As of the current date, a comprehensive, official monograph for Zafirlukast that specifically lists this compound and its acceptance criteria may not be publicly available in major pharmacopoeias. The United States Pharmacopeia (USP) has listed a new monograph for Zafirlukast as a priority, which indicates that one is under development. Once published, this monograph will likely provide standardized analytical methods and acceptance criteria for Zafirlukast and its specified impurities, including potentially this compound.

In the absence of a specific pharmacopoeial monograph for a particular impurity, the control strategy relies on the general principles outlined in pharmacopoeial general chapters and ICH guidelines. The European Pharmacopoeia, for instance, has general texts on the control of impurities that align with ICH guidelines. edqm.eu

When a specific monograph becomes official, manufacturers are required to comply with its standards. The acceptance criteria for impurities in a pharmacopoeial monograph are legally recognized standards.

| Pharmacopoeia | Status of Zafirlukast Monograph | General Guidance on Impurities |

| United States Pharmacopeia (USP) | New monograph in development | General Chapter <1086> "Impurities in Drug Substances and Drug Products" provides guidance on the control of organic impurities, aligning with ICH Q3A/B principles. |

| European Pharmacopoeia (EP) | Check current edition for status | General monograph 2034 "Substances for pharmaceutical use" and chapter 5.10 "Control of impurities in substances for pharmaceutical use" provide a framework for impurity control. edqm.eu |

The development of a pharmacopoeial monograph for Zafirlukast will involve a rigorous process of evaluation, including the review of analytical methods and batch data from various manufacturers. The limits set for impurities like this compound will be based on a thorough assessment of safety data and the capabilities of the manufacturing processes.

Until a specific monograph is established, the control of this compound in regulatory filings will continue to be based on the general principles of impurity control, supported by robust process understanding, validated analytical methods, and comprehensive data demonstrating the safety and consistency of the drug substance.

Advanced Research and Future Perspectives on Zafirlukast Impurity D

Computational Chemistry and In Silico Modeling for Impurity Prediction

Computational chemistry and in silico modeling have become indispensable tools in pharmaceutical development for the a priori prediction of possible impurities, which can significantly accelerate route selection and process optimization. openreview.netresearchgate.net These approaches can help eliminate synthetic routes that are likely to produce problematic impurities. openreview.net For a process-related impurity like Zafirlukast (B1683622) Impurity D, in silico systems can be used early in development to identify theoretical reactivity risks and the potential mechanisms by which such byproducts form. acs.org By creating a predictive model of the reaction, researchers can gain insights into the key factors that influence impurity formation before extensive laboratory work is undertaken. acs.orgsciencedaily.com

Molecular Dynamics Simulations for Degradation Pathway Prediction

Molecular Dynamics (MD) simulations offer atomic-level insights into the behavior of molecules over time, making them a powerful tool for studying reaction environments and predicting potential degradation or side-reaction pathways. mdpi.comfrontiersin.org While classical MD is not typically used for studying bond-breaking events in chemical reactions, specialized reactive force fields (ReaxFF) can be employed to simulate these processes. mdpi.comnih.gov

In the context of Zafirlukast Impurity D, an MD simulation could be designed to model the bulk reaction mixture under various process conditions (temperature, pressure, solvent environment). By simulating the interactions between reactant molecules, intermediates, and catalysts, it is possible to identify transient states and alternative reaction coordinates that could lead to the formation of Impurity D. Such simulations can elucidate how process parameters influence molecular interactions and, consequently, the impurity profile. mdpi.com

Table 1: Illustrative Parameters for a Hypothetical MD Simulation of Zafirlukast Synthesis

| Parameter | Value/Setting | Rationale |

|---|---|---|

| Force Field | ReaxFF or similar reactive field | To accurately model bond formation and breaking during the chemical reaction. |

| System Size | >10,000 atoms | To create a representative model of the bulk reaction environment, including solvent molecules. |

| Temperature | 300 K (or actual process temp.) | To simulate the reaction under realistic thermal conditions. nih.govmdpi.com |

| Pressure | 1 bar | To maintain standard atmospheric pressure consistent with typical process conditions. mdpi.com |

| Simulation Time | 500 ns | To allow sufficient time for rare events, such as side-product formation, to be observed. mdpi.com |

| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant pressure and temperature, mimicking a real-world reactor environment. mdpi.com |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations provide a detailed understanding of chemical reactions by examining electronic structure and energy landscapes. nih.gov These methods can be used to trace back reaction paths from a target product (or impurity) to predict the reactants and elucidate the precise mechanism of formation. nih.gov For this compound, quantum calculations could be employed to compare the activation energies of the desired reaction pathway leading to Zafirlukast versus the side-reaction pathway leading to the impurity.

This analysis would reveal the thermodynamic and kinetic favorability of impurity formation. By calculating the energies of transition states and intermediates, researchers can pinpoint the critical steps that govern the yield of Impurity D. This information is invaluable for rationally designing modified catalysts or reaction conditions that selectively disfavor the impurity-forming pathway.

High-Throughput Screening for Impurity Detection and Quantification

High-Throughput Screening (HTS) leverages automation, robotics, and sensitive detection methods to rapidly test thousands of samples. pharmamodels.netbmglabtech.comwikipedia.org While traditionally used in drug discovery to screen compound libraries, HTS principles can be adapted for rapid and cost-effective analysis of process impurities. pharmamodels.netbmglabtech.com An HTS assay could be developed to screen numerous batches of Zafirlukast or to quickly evaluate the impact of varying reaction conditions on the formation of Impurity D.

The process involves using multi-well microplates (e.g., 384 or 1536 wells) where each well contains a sample from a different reaction condition. danaher.com Automated liquid handling systems would add necessary reagents, and a sensitive detector, such as a fluorescence plate reader or a mass spectrometer, would quantify the level of Impurity D in each well. danaher.com This allows for a massive amount of data to be generated quickly, enabling efficient process optimization.

Table 2: Conceptual Design for a High-Throughput Screening Assay for this compound

| Component | Description | Purpose |

|---|---|---|

| Platform | 384-well microplates | Enables parallel processing of a large number of samples. danaher.com |

| Sample | Crude Zafirlukast reaction mixture | Direct analysis of the material of interest. |

| Detection Method | LC-MS or Fluorescence-based assay | Mass spectrometry provides high specificity and sensitivity for quantification. A fluorescence assay could be developed if Impurity D has unique spectral properties or can be tagged. danaher.com |

| Automation | Robotic liquid handlers and plate movers | Ensures rapid, reproducible sample processing and reduces manual error. wikipedia.org |

| Data Analysis | Specialized software | Automatically processes raw data to quantify impurity levels and identify trends. pharmamodels.net |

Application of Process Analytical Technology (PAT) for Real-time Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality attributes of raw and in-process materials. mt.com The goal of PAT is to build quality into the product by design, moving from post-process testing to real-time monitoring and control. mt.com For this compound, PAT tools can be implemented directly into the manufacturing process to monitor its formation as it happens.

In-situ spectroscopic tools like Fourier-Transform Infrared (FTIR) or Raman spectroscopy probes can be inserted directly into the reaction vessel. americanpharmaceuticalreview.comrsc.org These probes can continuously collect spectral data, which can be correlated with the concentration of reactants, the Zafirlukast product, and Impurity D. This real-time data allows operators to understand reaction kinetics and endpoints precisely, enabling them to adjust process parameters (e.g., temperature, reagent addition rate) to minimize impurity formation and ensure consistent product quality. americanpharmaceuticalreview.comacs.org

Green Chemistry Principles in Impurity Minimization and Control

Green chemistry is a design philosophy aimed at reducing the environmental impact of chemical processes by preventing waste, increasing energy efficiency, and using less hazardous substances. techsciresearch.cominstituteofsustainabilitystudies.com Applying these principles to the synthesis of Zafirlukast can directly lead to the minimization of Impurity D.

Key green chemistry strategies applicable to controlling Impurity D include:

Atom Economy: Redesigning the synthesis to maximize the incorporation of all starting materials into the final Zafirlukast product, thereby reducing the formation of byproducts like Impurity D. instituteofsustainabilitystudies.com

Use of Catalysis: Employing highly selective catalysts can favor the desired reaction pathway, increasing the yield of Zafirlukast while suppressing the side reaction that produces the impurity. ispe.org

Safer Solvents and Reaction Conditions: Choosing a solvent system that is not only environmentally benign but also disfavors the formation of Impurity D can be a critical control strategy. instituteofsustainabilitystudies.com

Real-time Analysis for Pollution Prevention: Integrating PAT tools, as described above, allows for the real-time monitoring and control of the reaction to prevent the formation of impurities before they become significant. researchgate.net

By adopting these principles, manufacturers can create a more efficient, cost-effective, and environmentally friendly process that yields a higher purity product. techsciresearch.cominstituteofsustainabilitystudies.com

Emerging Analytical Technologies for Ultra-Trace Impurity Analysis (e.g., hyphenated techniques like LC-NMR)

The detection and characterization of impurities at very low levels require highly sensitive and specific analytical techniques. Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are powerful tools for this purpose. ijfmr.comijfmr.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a particularly potent combination for impurity analysis. iosrphr.org This technique physically couples an HPLC system with an NMR spectrometer. iosrphr.orgnih.gov A sample containing Zafirlukast and its impurities is first separated by the HPLC column. As each compound, including Impurity D, elutes from the column, it flows directly into the NMR probe for analysis. nih.gov This provides unambiguous structural information without the need for time-consuming isolation of the impurity. nih.gov The ability of LC-NMR to perform on-flow, stopped-flow, or loop-storage experiments provides flexibility in obtaining high-quality NMR data even for low-concentration analytes. iosrphr.orgnih.gov This makes it an ideal tool for the definitive identification and structural elucidation of ultra-trace levels of this compound.

Table 3: Comparison of Analytical Techniques for Impurity Analysis

| Technique | Separation Power | Structural Information | Typical Limit of Quantification (LOQ) |

|---|---|---|---|

| HPLC-UV | High | Limited (based on UV spectrum) | ~0.05% |

| LC-MS | High | High (Molecular Weight, Fragmentation) | <0.01% |

| GC-MS | High (for volatile compounds) | High (Molecular Weight, Fragmentation) | <0.01% |

| LC-NMR | High | Definitive (Complete Structure) | ~0.1% (can be lower with cryoprobes) |

Advanced Characterization Techniques for Complex Impurity Structures

The structural elucidation of complex pharmaceutical impurities, such as this compound, presents a significant analytical challenge. synthinkchemicals.com These impurities often exist at low levels within the active pharmaceutical ingredient (API) and may possess intricate molecular architectures that are closely related to the parent drug. synthinkchemicals.com Consequently, a multi-faceted analytical approach employing a suite of advanced spectroscopic and chromatographic techniques is essential for unambiguous identification and characterization. This ensures a comprehensive understanding of the impurity's identity, which is critical for controlling its levels in the final drug product. biomedres.usresearchgate.net